2,2,2-Trifluoro-N,N-dimethylacetamide

Catalog No.
S752078
CAS No.
1547-87-1
M.F
C4H6F3NO
M. Wt
141.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-Trifluoro-N,N-dimethylacetamide

CAS Number

1547-87-1

Product Name

2,2,2-Trifluoro-N,N-dimethylacetamide

IUPAC Name

2,2,2-trifluoro-N,N-dimethylacetamide

Molecular Formula

C4H6F3NO

Molecular Weight

141.09 g/mol

InChI

InChI=1S/C4H6F3NO/c1-8(2)3(9)4(5,6)7/h1-2H3

InChI Key

WXBWKMLIVXELSF-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C(F)(F)F

Canonical SMILES

CN(C)C(=O)C(F)(F)F

2,2,2-Trifluoro-N,N-dimethylacetamide is an organic compound with the molecular formula C4H6F3NOC_4H_6F_3NO and a CAS registry number of 1547-87-1. This compound is characterized by the presence of three fluorine atoms attached to the carbon adjacent to the amide functional group, which significantly influences its chemical properties. The molecular weight of 2,2,2-Trifluoro-N,N-dimethylacetamide is approximately 141.09 g/mol. This compound is known for its high polarity and ability to act as a solvent in various

The chemical behavior of 2,2,2-Trifluoro-N,N-dimethylacetamide is notable in several reactions. It can undergo decomposition when interacting with lithium metal, leading to the formation of lithium-containing species such as lithium nitride. The initial step in this decomposition involves the attack of lithium ions and electrons on the nitrogen-carbon bond, resulting in the generation of methyl lithium and other nitrogenous compounds . Additionally, it participates in reactions where it acts as a solvent or reactant, enhancing solubility and facilitating various organic transformations.

While 2,2,2-Trifluoro-N,N-dimethylacetamide does not have extensive documented biological activity, it is classified as an irritant to the eyes, skin, and respiratory system. Safety data sheets recommend using protective equipment when handling this compound due to its potential health hazards . Its biological implications primarily arise from its use in synthesis and as a solvent in biological assays rather than direct pharmacological activity.

The synthesis of 2,2,2-Trifluoro-N,N-dimethylacetamide can be achieved through various methods. One common approach involves the reaction of dimethylamine with trifluoroacetic acid ethyl ester at ambient temperature. This reaction typically yields approximately 91% after a reaction time of 16 hours . Another method includes heating dimethylamine with trifluoroacetic acid under controlled conditions to ensure optimal yields.

This compound finds utility in several applications:

  • Electrolyte for Batteries: It is used as a solvent in electrolytes for sodium-sulfur batteries, enhancing their cycling stability and electrochemical performance .
  • Solvent in Organic Reactions: Due to its polar nature, it serves as an effective solvent for various organic reactions and processes.
  • Chemical Intermediate: It acts as an intermediate in the synthesis of other fluorinated compounds and pharmaceuticals.

Interaction studies involving 2,2,2-Trifluoro-N,N-dimethylacetamide focus on its role in electrochemical systems. Research indicates that it can form stable interfaces with lithium metal during battery operation, contributing to improved performance metrics such as capacity retention and safety profiles. The compound's unique fluorinated structure plays a crucial role in stabilizing these interfaces by forming protective layers that mitigate side reactions .

Several compounds share structural similarities with 2,2,2-Trifluoro-N,N-dimethylacetamide. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
N,N-DimethylacetamideC4H9NOLacks fluorine; less polar than 2,2,2-Trifluoro-N,N-dimethylacetamide.
TrifluoroacetamideC3H3F3NContains one less carbon; simpler structure; used similarly but less effective as an electrolyte.
PerfluoropropionamideC3F7NOFully fluorinated; higher stability but lower solubility compared to 2,2,2-Trifluoro-N,N-dimethylacetamide.

The presence of three fluorine atoms in 2,2,2-Trifluoro-N,N-dimethylacetamide distinguishes it from its analogs by enhancing its polarity and solubility characteristics while also contributing to its unique reactivity profile in electrochemical applications.

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (50%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2,2,2-Trifluoro-N,N-dimethylacetamide

Dates

Modify: 2023-08-15

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